Cas no 123018-47-3 (2-Azaspiro[4.5]decane-2-propanamine,N,N-diethyl-8,8-dipropyl-)

2-Azaspiro[4.5]decane-2-propanamine,N,N-diethyl-8,8-dipropyl- structure
123018-47-3 structure
Product Name:2-Azaspiro[4.5]decane-2-propanamine,N,N-diethyl-8,8-dipropyl-
CAS-nummer:123018-47-3
MF:C22H44N2
MW:336.598166465759
CID:198123
PubChem ID:129869
Update Time:2025-04-19

2-Azaspiro[4.5]decane-2-propanamine,N,N-diethyl-8,8-dipropyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Azaspiro[4.5]decane-2-propanamine,N,N-diethyl-8,8-dipropyl-
    • 3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine
    • Atiprimod
    • Azaspirane
    • 3-(8,8-dipropyl-3-azaspiro[4.5]decan-3-yl)-N,N- diethylpropan-1-amine
    • MG7D3QD743
    • 2-Azaspiro(4.5)decane-2-propanamine, N,N-diethyl-8,8-dipropyl-
    • SKF-106615
    • NS00068603
    • 123018-47-3
    • DTXSID10153834
    • (3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)propyl)diethylamine
    • SCHEMBL93890
    • DB05513
    • N,N-Diethyl-8,8-dipropyl-2-azaspiro(4.5)decane-2-propanamine
    • SK&F-106615
    • Atiprimod (free base)
    • N,N-Diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine
    • CHEMBL103735
    • 2-Azaspiro[4.5]decane-2-propanamine, N,N-diethyl-8,8-dipropyl-
    • 2-(3-(DIETHYLAMINO)PROPYL)-8,8-DIPROPYL-2-AZASPIRO(4.5)DECANE
    • Q4815831
    • SKF 106615
    • Atiprimod [INN]
    • UNII-MG7D3QD743
    • ATIPRIMOD [MART.]
    • NCGC00379163-01
    • 2-AZASPIRO(4.5)DECANE-2-PROPANAMINE N,N-DIETHYL-8,8-DIPROPYL-
    • Inchi: 1S/C22H44N2/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4/h5-20H2,1-4H3
    • InChI-sleutel: SERHTTSLBVGRBY-UHFFFAOYSA-N
    • LACHT: N1(CCCN(CC)CC)CCC2(C1)CCC(CCC)(CCC)CC2

Berekende eigenschappen

  • Exacte massa: 408.303805
  • Monoisotopische massa: 408.303805
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 10
  • Complexiteit: 332
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 6.5
  • XLogP3: 6.6

Experimentele eigenschappen

  • Dichtheid: 0.91
  • Kookpunt: 390°Cat760mmHg
  • Vlampunt: 166.5°C
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